

Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery

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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322

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Introduction

The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a tyrosine recombinase derived from bacteriophage P1, is a powerful tool for genome engineering, enabling precise DNA excision, insertion, and translocation events at specific loxP sites. However, the efficient and safe intracellular delivery of Cre recombinase remains a significant challenge. This document provides detailed application notes and protocols for the use of the novel chalcogen-containing ionizable cationic lipidoid, **93-O17O**, for the formulation of lipid nanoparticles (LNPs) to deliver Cre recombinase.

93-O17O is part of a combinatorial library of lipid-like molecules designed for the intracellular delivery of genome-editing proteins.^[1] LNPs formulated with **93-O17O** and its analogs have demonstrated the ability to encapsulate and deliver active Cre recombinase into cells both in vitro and in vivo, facilitating efficient gene recombination.^[1] These lipidoids are synthesized through the reaction of lipophilic tails containing oxygen (O), sulfur (S), or selenium (Se) ethers with various amines.^[1] The resulting LNPs interact with negatively supercharged Cre recombinase, such as (-30)GFP-Cre, primarily through electrostatic interactions to form stable nanoparticles capable of cellular entry.^[1]

This guide offers a comprehensive overview of the **93-O17O** LNP system, including detailed protocols for LNP formulation, characterization, and application in Cre recombinase delivery,

supported by quantitative data from preclinical studies.

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of lipid nanoparticles formulated with chalcogen-containing lipidoids, including analogs of **93-O17O**, for the delivery of a negatively supercharged GFP-Cre fusion protein ((-30)GFP-Cre).

Table 1: Physicochemical Properties of Lead Candidate LNPs for (-30)GFP-Cre Delivery

Lipidoid	Hydrodynamic Size (d.nm)	Polydispersity Index (PDI)	Apparent pKa
76-O17Se	150.3 ± 8.7	0.18 ± 0.03	6.45
80-O17Se	135.1 ± 7.5	0.15 ± 0.02	6.51
81-O17Se	128.9 ± 6.9	0.14 ± 0.01	6.48
400-O17Se	142.6 ± 8.1	0.17 ± 0.02	6.55

Data extracted from studies on a library of chalcogen-containing lipidoids, highlighting the properties of the most effective candidates for protein delivery.[\[1\]](#)

Table 2: In Vitro Gene Recombination Efficiency of (-30)GFP-Cre Loaded LNPs in HeLa-DsRed Cells

Lipidoid	GFP Positive Cells (%)
76-O17Se	> 60%
80-O17Se	> 60%
81-O17Se	> 60%
400-O17Se	> 60%
Lipofectamine 2000 (Lpf2k)	~70%

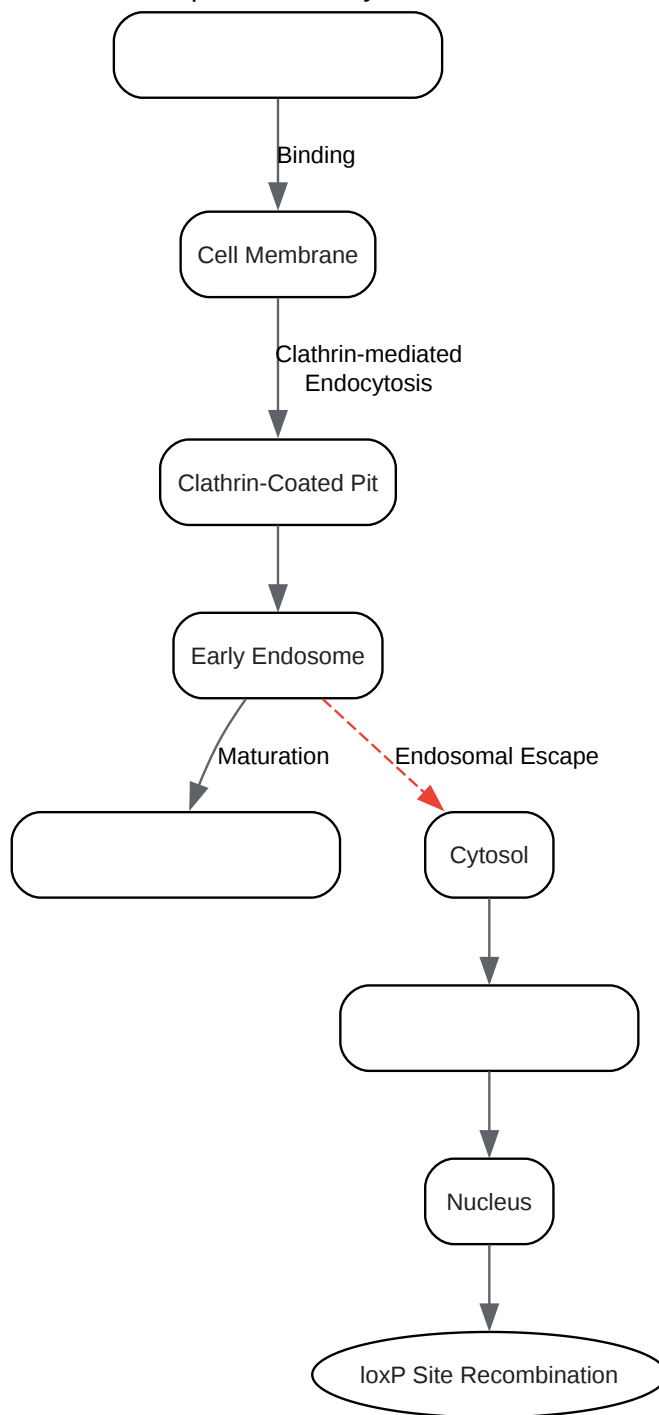
HeLa-DsRed cells express DsRed fluorescent protein only after Cre-mediated recombination. The percentage of GFP positive cells indicates successful delivery and activity of the (-30)GFP-Cre protein. Data reflects high efficiency comparable to a commercial transfection reagent.[1]

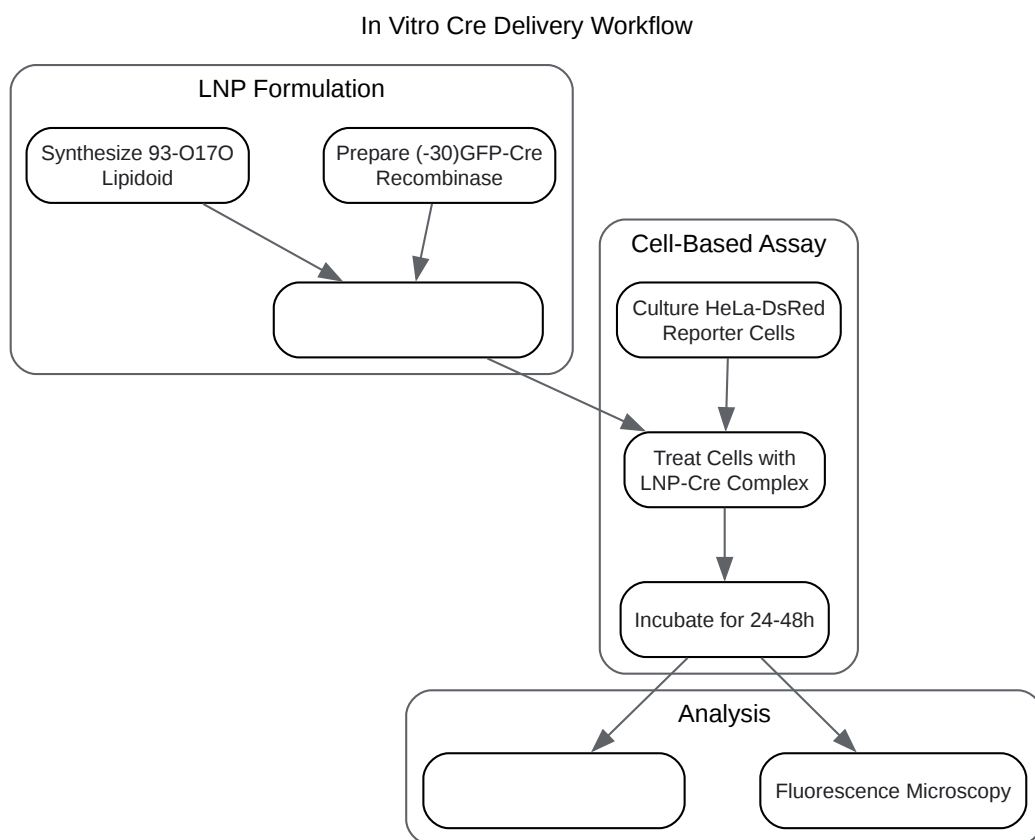
Signaling Pathways and Experimental Workflows

Cellular Uptake Pathway

The cellular uptake of **93-O170** and similar chalcogen-containing LNPs complexed with Cre recombinase involves endocytosis. Studies have indicated that clathrin-mediated endocytosis, plasma membrane cholesterol, and the GTPase dynamin are crucial for the internalization of these nanoparticles.[1]

Cellular Uptake Pathway of 93-O17O LNPs





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References

- 1. xulab.us [xulab.us]
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